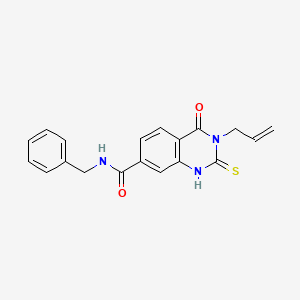
N-benzyl-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, commonly known as QNZ, is a synthetic compound that has gained significant attention in recent years for its potential applications in scientific research. QNZ belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学的研究の応用
QNZ has been shown to possess a wide range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of QNZ is in the field of cancer research. Studies have shown that QNZ can inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. QNZ has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential therapeutic agent for cancer treatment.
In addition to its anti-cancer properties, QNZ has also been shown to possess anti-inflammatory and anti-viral properties. Studies have shown that QNZ can inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases. QNZ has also been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
作用機序
The mechanism of action of QNZ is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in cell growth and proliferation. QNZ has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and cell survival. QNZ has also been shown to inhibit the activity of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
QNZ has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and inhibition of pro-inflammatory cytokine production. QNZ has also been shown to have anti-viral properties, inhibiting the replication of several viruses.
実験室実験の利点と制限
One of the main advantages of QNZ is its ease of synthesis, making it readily available for laboratory experiments. QNZ has also been shown to be relatively non-toxic, with no significant side effects reported in animal studies. However, one of the limitations of QNZ is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of QNZ.
将来の方向性
There are several future directions for QNZ research, including the development of novel derivatives with improved solubility and bioavailability. Further studies are also needed to fully understand the mechanism of action of QNZ and its potential applications in the treatment of cancer, inflammatory diseases, and viral infections. Additionally, studies are needed to investigate the potential side effects of QNZ and its safety profile in humans.
合成法
QNZ can be synthesized through a multi-step process involving the condensation of 2-aminobenzylamine with an aldehyde, followed by cyclization and sulfonation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis of QNZ is relatively straightforward and can be carried out in a laboratory setting with moderate ease.
特性
IUPAC Name |
N-benzyl-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-2-10-22-18(24)15-9-8-14(11-16(15)21-19(22)25)17(23)20-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGWNOVYKITPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-N-benzyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

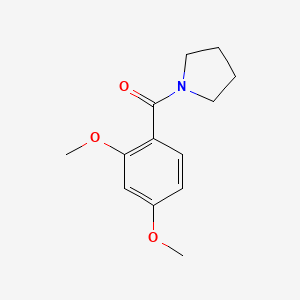
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)

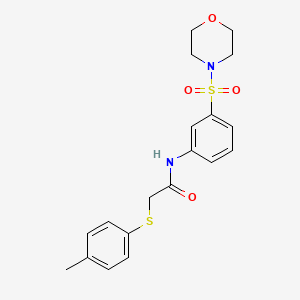
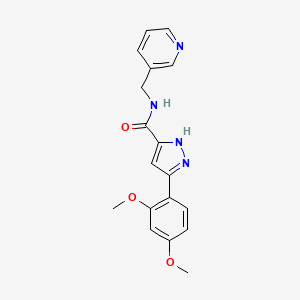



![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)


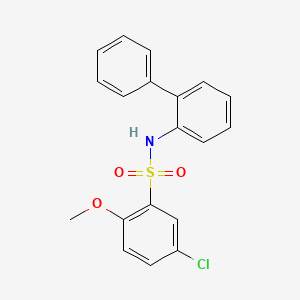
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)
